molecular formula C14H17ClN4O B4899130 4-amino-2-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone hydrochloride

4-amino-2-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone hydrochloride

Cat. No. B4899130
M. Wt: 292.76 g/mol
InChI Key: WPZBQSMNIMBQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-2-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone hydrochloride is a chemical compound that has gained significant attention from researchers due to its potential applications in the field of medicine. This compound is also known as PPD and has been used for various scientific research purposes. The synthesis method of this compound is a complex process that requires specialized expertise.

Mechanism of Action

The mechanism of action of 4-amino-2-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone hydrochloride is not fully understood. However, it is believed that the compound acts by inhibiting certain enzymes and signaling pathways in the body. This inhibition can lead to a decrease in the production of certain proteins and enzymes that are involved in the development of various diseases.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects on the body. The compound has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit certain enzymes that are involved in the development of cancer and other diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-amino-2-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone hydrochloride in lab experiments is its potential applications in the treatment of various diseases. The compound has been extensively studied for its potential use as an anti-cancer agent and as a treatment for Alzheimer's disease and Parkinson's disease. However, one of the limitations of using this compound in lab experiments is its complex synthesis process. The synthesis process requires specialized expertise and equipment.

Future Directions

There are several future directions for the research on 4-amino-2-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone hydrochloride. One of the future directions is to further investigate the mechanism of action of the compound. Another future direction is to study the potential use of the compound in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for the compound.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention from researchers due to its potential applications in the field of medicine. The compound has been extensively studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The synthesis of the compound is a complex process that requires specialized expertise and equipment. Future research could focus on further investigating the mechanism of action of the compound and developing more efficient and cost-effective synthesis methods.

Scientific Research Applications

4-amino-2-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone hydrochloride has been extensively used for scientific research purposes. This compound has been studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential use as an anti-inflammatory agent and as an inhibitor of certain enzymes.

properties

IUPAC Name

4-amino-2-phenyl-5-pyrrolidin-1-ylpyridazin-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O.ClH/c15-13-12(17-8-4-5-9-17)10-16-18(14(13)19)11-6-2-1-3-7-11;/h1-3,6-7,10H,4-5,8-9,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZBQSMNIMBQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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